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molecular formula C10H8ClNO2 B2912987 [5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol CAS No. 109544-14-1

[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol

Cat. No. B2912987
M. Wt: 209.63
InChI Key: NBXQCZNJLJIPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04774253

Procedure details

7.5 ml of concentrated sulphuric acid were added carefully to a suspension, cooled in ice, of 1.4 g (5.9 mmol) of 5-(4-chlorophenyl)-2-ethoxymethyl-oxazole in 4.5 ml of water. The resulting solution was stirred and heated at 140° C. under reflux for 4 hours, then cooled and poured on to 140 ml of ice/water. The mixture was extracted three times with 30 ml of dichloromethane each time. The combined dichloromethane extracts were washed with 50 ml of saturated sodium hydrogen carbonate solution, dried over sodium sulphate, filtered and evaporated. Recrystallization of the product from toluene yielded 0.80 g (65%) of 5-(4-chlorophenyl)-2-oxazolemethanol of melting point 100°-103.5° C.
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
5-(4-chlorophenyl)-2-ethoxymethyl-oxazole
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
140 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[O:17][C:16]([CH2:18][O:19]CC)=[N:15][CH:14]=2)=[CH:9][CH:8]=1>O>[Cl:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]2[O:17][C:16]([CH2:18][OH:19])=[N:15][CH:14]=2)=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
7.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
5-(4-chlorophenyl)-2-ethoxymethyl-oxazole
Quantity
1.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CN=C(O1)COCC
Name
Quantity
4.5 mL
Type
solvent
Smiles
O
Step Three
Name
ice water
Quantity
140 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with 30 ml of dichloromethane each time
WASH
Type
WASH
Details
The combined dichloromethane extracts were washed with 50 ml of saturated sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the product from toluene

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CN=C(O1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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